REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH:21]1[CH2:23][O:22]1>CC(C)=O>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:20][CH:21]2[CH2:23][O:22]2)=[CH:8][CH:9]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.152 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)O)(F)F
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Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
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BrCC1OC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
59 °C
|
Type
|
CUSTOM
|
Details
|
was stirred in a sealed vial at 59° C. for 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
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WASH
|
Details
|
washing with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
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Type
|
WASH
|
Details
|
Elution with 0-15% CH2Cl2/pentane firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 20-25% CH2Cl2/pentane
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C(OCC2OC2)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |